N-cyclopentyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide
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Overview
Description
N-cyclopentyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
Similar compounds with thiazole and sulfonamide groups have shown diverse biological activities
Mode of Action
Compounds with similar structures have been found to interact with their targets through various mechanisms, such as free radical reactions
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Similar compounds have shown diverse biological activities, suggesting that this compound may have multiple effects at the molecular and cellular levels .
Preparation Methods
The synthesis of N-cyclopentyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the phenyl group: The phenyl group with a methylsulfonyl substituent can be introduced via electrophilic aromatic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
N-cyclopentyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-cyclopentyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and anti-inflammatory properties, making it a candidate for developing new therapeutic agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain cellular pathways involved in tumor growth.
Comparison with Similar Compounds
N-cyclopentyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide can be compared with other thiazole derivatives, such as:
2-(4-methylsulfonylphenyl)indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities but differ in their structural framework and specific biological targets.
Thiazole-based anticancer agents: Similar compounds with thiazole rings have been developed for their cytotoxic effects on cancer cells, but they may vary in their potency and selectivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclopentyl-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c1-24(21,22)13-8-6-12(7-9-13)18-16-19-14(10-23-16)15(20)17-11-4-2-3-5-11/h6-11H,2-5H2,1H3,(H,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZUOKUBYHUYIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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